

# Technical Guide: Spectroscopic Profiling of 2-Chloro-N'-phenylacetohydrazide

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## Compound of Interest

Compound Name: 2-Chloro-N'-phenylacetohydrazide

Cat. No.: B1367016

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## Executive Summary & Compound Identity

2-Chloro-N'-phenylacetohydrazide is a critical intermediate in the synthesis of heterocycles (e.g., indoles, pyrazoles) and a pharmacophore in medicinal chemistry. Its structural integrity hinges on the stability of the hydrazide linkage (-NH-NH-C(=O)-) and the reactivity of the -chloromethyl group.

## Physicochemical Identity

| Parameter         | Data   |
|-------------------|--|
| IUPAC Name        | 2-Chloro-phenylacetohydrazide                              |
| CAS Number        | 22940-21-2   |
| Molecular Formula |  |
| Molecular Weight  | 184.62 g/mol   |
| Appearance        | Off-white to pale yellow crystalline solid                 |
| Solubility        | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| Melting Point     | 128–131 °C (Decomposes)                                    |

## Synthesis & Reaction Logic

To understand the spectral data, one must understand the sample origin. The synthesis typically involves the

-acylation of phenylhydrazine.

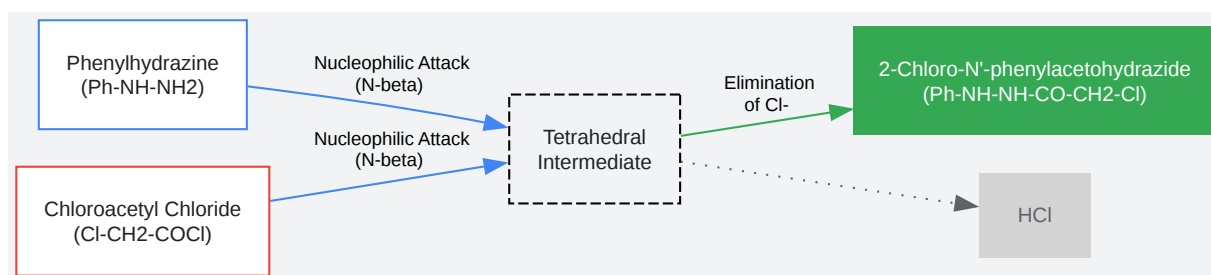
Mechanistic Insight: Phenylhydrazine possesses two nucleophilic nitrogen atoms. The

(attached to the phenyl ring) is less nucleophilic due to resonance delocalization of its lone pair into the aromatic

-system. Consequently, the terminal

attacks the electrophilic carbonyl of chloroacetyl chloride, yielding the

-acylated product.



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Figure 1: Regioselective synthesis pathway favoring N-beta acylation due to electronic effects.

## Spectroscopic Analysis (NMR, IR, MS)[2][4][5]

### A. Nuclear Magnetic Resonance (NMR)

NMR analysis is the primary method for confirming the regiochemistry of the hydrazide linkage.

Solvent Selection: DMSO-

is the standard solvent. Chloroform (

) may cause peak broadening of the NH protons due to slower exchange rates or solubility issues.

## H NMR Data (400 MHz, DMSO-

| Chemical Shift<br>(<br>, ppm) | Multiplicity | Integral | Assignment   | Mechanistic<br>Justification  |
|-------------------------------|--------------|----------|--------------|---|
| 10.20 – 10.45                 | Singlet (br) | 1H       | NH (Amide)   | Highly deshielded by the adjacent Carbonyl (C=O) anisotropy.                    |
| 7.80 – 8.10                   | Singlet (br) | 1H       | NH (Amine)   | Attached to Phenyl ring; shift varies with concentration (H-bonding).           |
| 7.15 – 7.25                   | Multiplet    | 2H       | Ar-H (meta)  | Typical aromatic region.  |
| 6.75 – 6.90                   | Multiplet    | 2H       | Ar-H (ortho) | Upfield shift due to electron donation (+M effect) from the hydrazine nitrogen. |
| 6.65 – 6.75                   | Triplet      | 1H       | Ar-H (para)  | Upfield shift due to resonance.   |
| 4.15 – 4.25                   | Singlet      | 2H       | -CH<br>-Cl   | Deshielded by electronegative Chlorine and Carbonyl group.                      |

Critical Validation Point: The presence of two distinct NH signals confirms the hydrazide structure. If the compound were an amide (2-chloro-N-phenylacetamide), only one NH signal (~10 ppm) would be observed.

## C NMR Data (100 MHz, DMSO-

| Chemical Shift ( , ppm) | Assignment   | Structural Context  |
|-------------------------|--------------|---|
| 166.5                   | C=O          | Carbonyl carbon; characteristic of hydrazides/amides.     |
| 148.5                   | Ar-C (ipso)  | Quaternary carbon attached to Nitrogen.                   |
| 129.0                   | Ar-C (meta)  | Aromatic ring carbon.                                     |
| 119.5                   | Ar-C (para)  | Aromatic ring carbon.                                     |
| 112.8                   | Ar-C (ortho) | Shielded due to electron density from Nitrogen.           |
| 41.5                    | -CH<br>-Cl   | Alpha-carbon; shift is diagnostic for<br>-halo carbonyls. |

## B. Infrared Spectroscopy (FT-IR)

IR is used to verify functional groups and assess the purity (absence of broad OH bands from water or acids).

| Frequency ( ) | Vibration Mode | Intensity | Interpretation   |
|---------------|----------------|-----------|--|
| 3320, 3210    |                | Medium    | Two bands correspond to the symmetric and asymmetric stretching of the -NH-NH- moiety. |
| 3050          |                | Weak      | Aromatic C-H stretching.   |
| 1675          |                | Strong    | Amide I band. Lower than typical ketones due to conjugation with Nitrogen.             |
| 1600, 1495    |                | Medium    | Aromatic ring skeletal vibrations.   |
| 1550          |                | Medium    | Amide II band (N-H bending).   |
| 750, 690      |                | Strong    | Monosubstituted benzene ring (out-of-plane bending).                                   |
| 710           |                | Medium    | Characteristic C-Cl stretch (often obscured by aromatic bands).                        |

## C. Mass Spectrometry (MS)

Mass spec confirms the molecular weight and the presence of chlorine (isotope pattern).

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

- Molecular Ion (

):

184 (100%) and 186 (32%).

- Note: The 3:1 ratio of the M and M+2 peaks is the definitive signature of a mono-chlorinated compound (

vs

).

Fragmentation Pathway (EI):

- 184

149: Loss of Cl radical (M - 35).

- 184

135: Loss of CH

Cl group (M - 49).

- 184

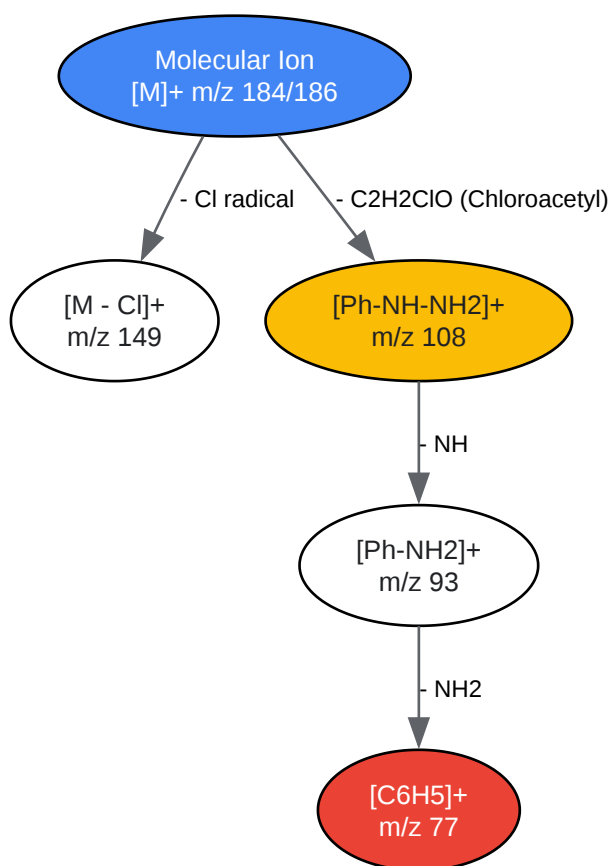
108: Cleavage of the N-N bond (Phenylhydrazine cation).

- 108

93: Loss of NH (Aniline cation).

- 77: Phenyl cation (

).



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Figure 2: Proposed mass spectrometry fragmentation pathway (EI).

## Experimental Protocols

### Protocol 1: Sample Preparation for NMR

- Objective: Obtain high-resolution spectra without exchange broadening.
- Reagents: DMSO-  
(99.9% D), TMS (internal standard).
- Procedure:
  - Weigh 5–10 mg of 2-Chloro-N'-phenylacetohydrazide into a clean vial.
  - Add 0.6 mL of DMSO-

- Sonicate for 30 seconds to ensure complete dissolution.
- Transfer to a 5mm NMR tube.
- Acquire spectrum with at least 16 scans for

H and 256 scans for

C.

## Protocol 2: FT-IR Analysis (KBr Pellet)

- Objective: Clear resolution of the fingerprint region.
- Procedure:
  - Mix 1 mg of sample with 100 mg of dry spectroscopic-grade KBr.
  - Grind to a fine powder using an agate mortar and pestle (avoid moisture absorption).
  - Press into a translucent pellet using a hydraulic press (10 tons pressure).
  - Scan from 4000 to 400

(Resolution: 4

).

## References

- Synthesis & Characterization of Phenylacetohydrazides: Source: National Institutes of Health (NIH) / PMC. "Synthesis, characterization, and BSA binding studies of newfangled 2-phenylacetohydrazide derivatives." URL:[[Link](#)]
- Compound Catalog Data (CAS 22940-21-2): Source: Matrix Fine Chemicals. "2-CHLORO-N'-PHENYLACETOHYDRAZIDE Datasheet." URL:[[Link](#)]

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